2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline
Overview
Description
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound that features a tetrahydropyran ring substituted with a methyl group and an aniline moiety
Mechanism of Action
Target of Action
It’s structurally related to a compound that acts as a cb2 cannabinoid receptor agonist . The CB2 receptors are primarily found in the peripheral nervous system and immune cells, and they play a crucial role in managing pain and inflammation .
Mode of Action
If it acts similarly to its structurally related compound, it might bind to the cb2 receptors, triggering a series of biochemical reactions that lead to the reduction of pain and inflammation .
Biochemical Pathways
If it acts as a cb2 receptor agonist, it could influence the endocannabinoid system, which plays a role in a wide range of physiological processes, including pain sensation, mood, and memory .
Result of Action
If it acts as a cb2 receptor agonist, it could potentially alleviate pain and inflammation by modulating the activity of the endocannabinoid system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the reduction of a precursor compound, such as a nitroaniline derivative, using reducing agents like lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction reactions, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in THF at low temperatures.
Substitution: Halogenation using Cl2 or Br2 in the presence of a catalyst like FeCl3.
Major Products
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl): Similar structure with a different substitution pattern.
2H-Pyran-2-one, tetrahydro-4-methyl: Contains a similar tetrahydropyran ring but with different functional groups.
2-Methyl-4-methylenetetrahydro-2H-pyran: Another structurally related compound with a methylene group.
Uniqueness
2-Methyl-4-(tetrahydro-2H-pyran-4-yl)aniline is unique due to its combination of a tetrahydropyran ring and an aniline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-4-(oxan-4-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-8-11(2-3-12(9)13)10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHHFBNIHGNLKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCOCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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